molecular formula C20H15BrN2O5 B11500890 2-Bromo-6-[({4-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid

2-Bromo-6-[({4-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid

Cat. No.: B11500890
M. Wt: 443.2 g/mol
InChI Key: FKIIZKHDXPIRKT-UHFFFAOYSA-N
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Description

2-BROMO-6-[4-(FURAN-2-AMIDO)BENZAMIDO]-3-METHYLBENZOIC ACID is a complex organic compound that features a brominated benzoic acid core with furan and benzamido substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-[4-(FURAN-2-AMIDO)BENZAMIDO]-3-METHYLBENZOIC ACID typically involves multiple steps, starting with the bromination of a benzoic acid derivative. The furan-2-amido and benzamido groups are introduced through amide bond formation reactions. Common reagents used in these steps include bromine, furan-2-amine, and benzoyl chloride. The reactions are usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-[4-(FURAN-2-AMIDO)BENZAMIDO]-3-METHYLBENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while substitution of the bromine atom can lead to a variety of substituted benzoic acids .

Scientific Research Applications

2-BROMO-6-[4-(FURAN-2-AMIDO)BENZAMIDO]-3-METHYLBENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-BROMO-6-[4-(FURAN-2-AMIDO)BENZAMIDO]-3-METHYLBENZOIC ACID involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-6-[4-(FURAN-2-YL)BENZAMIDO]-3-METHYLBENZOIC ACID
  • 2-CHLORO-6-[4-(FURAN-2-AMIDO)BENZAMIDO]-3-METHYLBENZOIC ACID
  • 2-BROMO-6-[4-(THIOPHEN-2-AMIDO)BENZAMIDO]-3-METHYLBENZOIC ACID

Uniqueness

2-BROMO-6-[4-(FURAN-2-AMIDO)BENZAMIDO]-3-METHYLBENZOIC ACID is unique due to the combination of the brominated benzoic acid core and the furan-2-amido substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15BrN2O5

Molecular Weight

443.2 g/mol

IUPAC Name

2-bromo-6-[[4-(furan-2-carbonylamino)benzoyl]amino]-3-methylbenzoic acid

InChI

InChI=1S/C20H15BrN2O5/c1-11-4-9-14(16(17(11)21)20(26)27)23-18(24)12-5-7-13(8-6-12)22-19(25)15-3-2-10-28-15/h2-10H,1H3,(H,22,25)(H,23,24)(H,26,27)

InChI Key

FKIIZKHDXPIRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C(=O)O)Br

Origin of Product

United States

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